5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the hydroxy and nitrile groups in the triazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carbonitrile with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-oxo-1-methyl-1H-1,2,3-triazole-4-carbonitrile, while reduction of the nitrile group can produce 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-amine .
Scientific Research Applications
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-methyl-1H-1,2,3-triazole-4-carbonitrile
- 5-hydroxy-1H-1,2,3-triazole-4-carbonitrile
Uniqueness
5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both hydroxy and nitrile groups on the triazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C4H4N4O |
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Molecular Weight |
124.10 g/mol |
IUPAC Name |
1-methyl-5-oxo-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C4H4N4O/c1-8-4(9)3(2-5)6-7-8/h7H,1H3 |
InChI Key |
OWNMPSKRXNKACS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN1)C#N |
Origin of Product |
United States |
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